Glucose pentasulfate potassium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

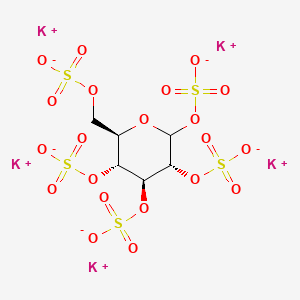

pentapotassium;[(2R,3R,4S,5R)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5-,6?;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKOEMUICVNKKC-LLXKGFLCSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7K5O21S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747855 | |

| Record name | Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359435-44-2 | |

| Record name | Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Glucose Pentasulfate Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of glucose pentasulfate potassium, a sulfated monosaccharide of significant interest in biochemical research and as a reference standard in the pharmaceutical industry. This document details the chemical properties, a robust synthesis protocol, and extensive characterization methodologies. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a practical resource for researchers and professionals engaged in the fields of carbohydrate chemistry, drug development, and analytical sciences.

Introduction

This compound (C₆H₇K₅O₂₁S₅) is a highly sulfated derivative of D-glucose. Its structure, featuring five sulfate groups, imparts a strong negative charge, rendering it highly soluble in aqueous solutions.[1] This compound serves as a crucial reference standard for Sucralfate, a medication used to treat peptic ulcers.[2][3][4] The polysulfated nature of this molecule also makes it a subject of interest for investigating the biological activities of sulfated carbohydrates, which are known to play roles in processes such as cell adhesion, inflammation, and anticoagulation.

This guide outlines the synthesis of this compound via the sulfation of glucose, followed by neutralization. It further details the analytical techniques for its characterization, including spectroscopic and thermal analysis methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₇K₅O₂₁S₅ | [2][3][5][6] |

| Molecular Weight | 770.92 g/mol | [2][5][6] |

| CAS Number | 359435-44-2 | [2][3][5] |

| Appearance | White to off-white solid | |

| Solubility | Highly soluble in water | [1] |

| Melting Point | >145°C (with decomposition) | [1] |

| Storage Conditions | Store at < -15°C, keep dry, under inert gas (e.g., Nitrogen) | [5] |

Synthesis Protocol

The synthesis of this compound involves the sulfation of D-glucose using a suitable sulfating agent, followed by neutralization with a potassium base. The following protocol is based on established methods for the sulfation of carbohydrates.

Materials and Reagents

-

D-Glucose (anhydrous)

-

Pyridine (anhydrous)

-

Pyridine sulfur trioxide complex

-

Potassium hydroxide (KOH)

-

Deionized water

-

Methanol

-

Acetone

Experimental Procedure

The overall workflow for the synthesis and purification of this compound is depicted in the diagram below.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Glucose pentaacetate(604-68-2) 13C NMR spectrum [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US3219484A - Process for the purification of sugars and their derivatives - Google Patents [patents.google.com]

- 5. biosynth.com [biosynth.com]

- 6. Recrystallization of Sugar – Virtual Chemistry Experiments [iu.pressbooks.pub]

The Role of Glucose Pentasulfate Potassium as a Reference Standard in the Quality Control of Sucralfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucralfate, a complex of aluminum hydroxide and sucrose octasulfate, is a widely used therapeutic agent for the treatment of peptic ulcers and other gastrointestinal disorders. Its mechanism of action relies on its ability to form a protective barrier over the ulcerated mucosa, shielding it from the corrosive actions of gastric acid and pepsin. Given the complex nature of this drug substance, stringent quality control is imperative to ensure its safety and efficacy. A critical component of this quality control is the use of appropriate reference standards for identification, purity, and assay tests. While various related substances can be used for specific analyses, this guide will focus on the role of sulfated saccharides, particularly with reference to established pharmacopeial methods, and will touch upon glucose pentasulfate potassium as a related compound.

Sucralfate's active component is a sulfated disaccharide. Therefore, reference standards for its analysis are typically based on highly purified and well-characterized sulfated sucrose derivatives. The United States Pharmacopeia (USP) specifies the use of USP Potassium Sucrose Octasulfate Reference Standard (RS) for the assay of sucralfate[1][2]. This compound is a related monosaccharide sulfate that can be used as a reference standard, particularly for the identification and quantification of related impurities in sucralfate[3][4][5].

This technical guide provides an in-depth overview of the analytical methodologies for sucralfate, with a focus on the established pharmacopeial assay. It includes a detailed experimental protocol, a summary of quantitative data, and a visualization of the quality control workflow.

Chemical Structures

A foundational understanding of the chemical structures of sucralfate and related reference standards is crucial for comprehending the analytical methodologies.

-

Sucralfate: A complex of the aluminum salt of sucrose octasulfate and aluminum hydroxide[1].

-

This compound: The potassium salt of a five-sulfate ester of glucose[4][6].

Experimental Protocols: Assay of Sucralfate

The following experimental protocol is based on the United States Pharmacopeia (USP) monograph for the assay of Sucralfate, which utilizes USP Potassium Sucrose Octasulfate RS as the reference standard[1][2]. This method is a robust and validated procedure for the quantification of the active ingredient in the drug substance.

Chromatographic Method

This method employs High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector, as sucralfate and its components lack a significant UV chromophore[7].

1. Preparation of Solutions

-

Mobile Phase: Dissolve 132 g of ammonium sulfate in 900 mL of water. Dilute with water to 1000 mL and mix. Adjust the pH to 3.5 with phosphoric acid[8].

-

Standard Preparation: Accurately weigh a quantity of USP Potassium Sucrose Octasulfate RS and dissolve it in the Mobile Phase to obtain a solution with a known concentration of about 10 mg/mL[1].

-

Assay Preparation:

-

Accurately weigh about 450 mg of Sucralfate into a 35-mL centrifuge tube.

-

While shaking the tube on a vortex mixer, add 10.0 mL of a 1:1 mixture of 4.0 N sulfuric acid and 2.2 N sodium hydroxide.

-

Sonicate the mixture for 5 minutes, ensuring the temperature remains below 30°C.

-

Add a measured volume of 0.1 N sodium hydroxide to bring the pH of the solution to approximately 2.0.

-

Add 15 mL of water and shake for 1 minute.

-

Centrifuge the solution for 5 minutes.

-

The pH of the supernatant should be between 2.3 and 3.5. If not, the test must be repeated with an adjusted volume of 0.1 N sodium hydroxide[9].

-

2. Chromatographic System

-

Column: A 3.9-mm x 30-cm column containing packing L8 (an aminopropylsilane chemically bonded to porous silica or ceramic micro-particles)[7].

-

Detector: Refractive Index Detector[7].

-

Column and Detector Temperature: Maintained at 30°C.

-

Flow Rate: About 1.0 mL per minute.

-

Injection Volume: About 50 µL.

3. Procedure

-

Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

-

Record the chromatograms and measure the peak responses for sucrose octasulfate.

-

The retention time of the sucrose octasulfate peak in the chromatogram of the Assay preparation should correspond to that in the chromatogram of the Standard preparation[1][2].

4. Calculation

Calculate the quantity, in mg, of sucrose octasulfate (C₁₂H₁₄O₃₅S₈) in the portion of Sucralfate taken using the following formula:

(974.75 / 1287.53) * (25C) * (rU / rS)

Where:

-

974.75 is the molecular weight of sucrose octasulfate.

-

1287.53 is the molecular weight of anhydrous potassium sucrose octasulfate.

-

C is the concentration, in mg per mL, of USP Potassium Sucrose Octasulfate RS in the Standard preparation.

-

rU and rS are the peak responses of sucrose octasulfate obtained from the Assay preparation and the Standard preparation, respectively[1][2].

Quantitative Data Summary

The following table summarizes the key quantitative acceptance criteria for Sucralfate as specified in the USP monograph.

| Test | Acceptance Criteria |

| Assay (Sucrose Octasulfate content) | Not less than 30.0% and not more than 38.0% |

| Aluminum content | Not less than 15.5% and not more than 18.5% |

| Acid-neutralizing capacity | Not less than 12 mEq of acid is consumed per gram |

| Chloride | Not more than 0.50% |

| Arsenic | Not more than 4 ppm |

| Heavy metals | Not more than 0.002% |

| Limit of Pyridine and 2-methylpyridine | Not more than 0.05% of each |

Data sourced from the USP Sucralfate monograph[1][8].

Quality Control Workflow for Sucralfate

The following diagram illustrates the logical workflow for the quality control testing of a batch of Sucralfate raw material, based on the tests outlined in the USP monograph.

Caption: Quality Control Workflow for Sucralfate Raw Material.

Conclusion

The quality control of sucralfate is a multi-faceted process that relies on a combination of analytical techniques to ensure the identity, purity, and strength of the drug substance. While this compound serves as a valuable reference standard for related impurities, the official assay for sucralfate, as detailed in the United States Pharmacopeia, utilizes USP Potassium Sucrose Octasulfate RS. The detailed HPLC protocol provided in this guide represents a robust and validated method for the quantification of the active moiety in sucralfate. Adherence to these established analytical procedures, coupled with a comprehensive understanding of the chemical properties of sucralfate and its potential impurities, is essential for ensuring the consistent quality and therapeutic efficacy of this important gastrointestinal medication.

References

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. uspbpep.com [uspbpep.com]

- 3. veeprho.com [veeprho.com]

- 4. scbt.com [scbt.com]

- 5. Glucose Pentasulfate, Potassium Salt, Technical Grade [lgcstandards.com]

- 6. Glucose Pentasulfate, Potassium Salt, Technical Grade | C6H7K5O21S5 | CID 71317098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. drugfuture.com [drugfuture.com]

- 9. giwmscdnone.gov.np [giwmscdnone.gov.np]

In Vitro Anticoagulant Activity of Glucose Pentasulfate Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro anticoagulant activity of glucose pentasulfate potassium, a sulfated monosaccharide. While specific anticoagulant data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and potential mechanisms of action based on the well-understood properties of sulfated polysaccharides. This guide is intended to equip researchers with the necessary information to design and execute studies to evaluate the anticoagulant potential of this and similar compounds.

Introduction to Anticoagulation and Sulfated Polysaccharides

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. Dysregulation of this process can lead to thrombotic or hemorrhagic disorders. Anticoagulant drugs are crucial in the prevention and treatment of thromboembolic diseases.

Sulfated polysaccharides, such as heparin, are known for their potent anticoagulant properties.[1] The anticoagulant activity of these molecules is often linked to their sulfate groups, molecular weight, and specific structural conformations.[1] These characteristics enable them to interact with and modulate the activity of various coagulation factors. This compound, as a highly sulfated monosaccharide, is a candidate for possessing anticoagulant activity.

Potential Mechanisms of Anticoagulant Action for Sulfated Polysaccharides

The anticoagulant effects of sulfated polysaccharides can be exerted through several mechanisms, primarily involving the potentiation of endogenous inhibitors of coagulation proteases.[2] Key potential mechanisms include:

-

Potentiation of Antithrombin III (ATIII): Sulfated polysaccharides can bind to ATIII, inducing a conformational change that accelerates its inhibition of key coagulation factors, particularly thrombin (Factor IIa) and Factor Xa.[1][3]

-

Potentiation of Heparin Cofactor II (HCII): Some sulfated polysaccharides can specifically enhance the activity of HCII, which primarily inhibits thrombin.[4][5]

-

Direct Inhibition of Coagulation Factors: Certain structural motifs within sulfated polysaccharides may allow for direct binding to and inhibition of coagulation enzymes like thrombin, independent of cofactors such as ATIII or HCII.[3][4]

The following diagram illustrates the primary coagulation pathways and highlights potential points of intervention for an anticoagulant compound.

Experimental Protocols for In Vitro Anticoagulant Activity

Standard coagulation assays are employed to evaluate the in vitro anticoagulant effects of a test compound. These assays measure the time to clot formation in plasma after the initiation of coagulation.[6]

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vitro anticoagulant activity of a compound like this compound.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.[7]

Principle: Platelet-poor plasma (PPP) is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid substitute (cephalin).[7] The addition of calcium chloride initiates clotting, and the time to fibrin clot formation is measured.[7]

Materials:

-

Platelet-Poor Plasma (PPP)

-

aPTT Reagent (containing a contact activator and cephalin)

-

0.025 M Calcium Chloride (CaCl2) solution

-

Test compound (this compound) solutions at various concentrations

-

Control (vehicle)

-

Coagulometer or water bath at 37°C and stopwatch

-

Pipettes

Procedure:

-

Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.[8]

-

In a test tube or cuvette, mix 50 µL of PPP with 50 µL of the test compound solution or control.[8]

-

Incubate the mixture at 37°C for a specified time (e.g., 1-3 minutes).

-

Add 50 µL of the pre-warmed aPTT reagent to the mixture and incubate for a further specified time (e.g., 3-5 minutes) at 37°C.[8]

-

Initiate the coagulation by adding 50 µL of pre-warmed CaCl2 solution and simultaneously start the timer.[8]

-

Record the time in seconds for the formation of a visible fibrin clot.

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.[9]

Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to PPP.[10] The time required for clot formation is measured.

Materials:

-

Platelet-Poor Plasma (PPP)

-

PT Reagent (containing thromboplastin and calcium)

-

Test compound (this compound) solutions at various concentrations

-

Control (vehicle)

-

Coagulometer or water bath at 37°C and stopwatch

-

Pipettes

Procedure:

-

Pre-warm the PPP and PT reagent to 37°C.[10]

-

In a test tube or cuvette, mix 50 µL of PPP with 50 µL of the test compound solution or control.[10]

-

Incubate the mixture at 37°C for a specified time (e.g., 1-3 minutes).

-

Initiate the coagulation by adding 100 µL of the pre-warmed PT reagent and simultaneously start the timer.[10]

-

Record the time in seconds for the formation of a visible fibrin clot.

Thrombin Time (TT) Assay

The TT assay specifically evaluates the final step of coagulation: the conversion of fibrinogen to fibrin by thrombin.[11]

Principle: A known amount of thrombin is added to PPP, and the time to clot formation is measured.[12] This test is independent of the intrinsic and extrinsic pathways.[11]

Materials:

-

Platelet-Poor Plasma (PPP)

-

Thrombin Reagent (a solution of purified thrombin of known concentration)

-

Test compound (this compound) solutions at various concentrations

-

Control (vehicle)

-

Coagulometer or water bath at 37°C and stopwatch

-

Pipettes

Procedure:

-

Pre-warm the PPP and thrombin reagent to 37°C.[13]

-

In a test tube or cuvette, mix 100 µL of PPP with 100 µL of the test compound solution or control.[13]

-

Incubate the mixture at 37°C for a specified time (e.g., 1 minute).[13]

-

Initiate the coagulation by adding 100 µL of the pre-warmed thrombin reagent and simultaneously start the timer.[13]

-

Record the time in seconds for the formation of a visible fibrin clot.

Data Presentation and Interpretation

The results of the in vitro anticoagulant assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Quantitative Data Summary

The clotting times obtained from the aPTT, PT, and TT assays at various concentrations of this compound should be tabulated.

Table 1: Hypothetical In Vitro Anticoagulant Activity of this compound

| Concentration (µg/mL) | aPTT (seconds) | PT (seconds) | TT (seconds) |

| 0 (Control) | 35.2 ± 1.5 | 12.5 ± 0.8 | 18.3 ± 1.1 |

| 1 | 45.8 ± 2.1 | 12.8 ± 0.9 | 25.6 ± 1.4 |

| 5 | 70.1 ± 3.5 | 13.1 ± 1.0 | 48.9 ± 2.8 |

| 10 | 98.6 ± 4.2 | 13.5 ± 1.2 | 85.4 ± 4.5 |

| 25 | >200 | 14.2 ± 1.3 | >150 |

| 50 | >200 | 15.1 ± 1.5 | >150 |

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Interpretation of Results

-

Prolonged aPTT with Normal PT: Suggests that the anticoagulant activity is primarily directed towards the intrinsic and/or common pathways of coagulation. This is a characteristic feature of heparin and many other sulfated polysaccharides.[14]

-

Prolonged PT with Normal aPTT: Indicates inhibition of the extrinsic pathway.

-

Prolonged aPTT and PT: Suggests inhibition of the common pathway (factors X, V, prothrombin, or fibrinogen).

-

Prolonged TT: A prolonged thrombin time indicates direct inhibition of thrombin or interference with fibrinogen polymerization.[12]

Conclusion

This technical guide provides a framework for the systematic evaluation of the in vitro anticoagulant activity of this compound. By employing standard coagulation assays such as aPTT, PT, and TT, researchers can elucidate the potential of this compound as an anticoagulant and gain insights into its mechanism of action. The protocols and interpretive guidelines presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development. Further studies would be required to confirm these potential activities and to assess the in vivo efficacy and safety of this compound.

References

- 1. Sulfated Polysaccharides with Anticoagulant Potential: A Review Focusing on Structure-Activity Relationship and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antithrombin-mediated anticoagulant activity of sulfated polysaccharides: different mechanisms for heparin and sulfated galactans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Overview of Anticoagulant Activity of Sulfated Polysaccharides from Seaweeds in Relation to their Structures, Focusing on those of Green Seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 8. atlas-medical.com [atlas-medical.com]

- 9. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 10. atlas-medical.com [atlas-medical.com]

- 11. Thrombin Time | HE [hematology.mlsascp.com]

- 12. learnhaem.com [learnhaem.com]

- 13. endotell.ch [endotell.ch]

- 14. Extraction, Characterization, and Anticoagulant Activity of a Sulfated Polysaccharide from Bursatella leachii Viscera - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of Sulfated Glucose Derivatives in Inflammation Modulation: A Technical Overview

For Immediate Release

[City, State] – [Date] – As the quest for novel anti-inflammatory therapeutics continues, researchers are increasingly turning their attention to the potent biological activities of sulfated carbohydrates. This technical guide delves into the core scientific principles and emerging evidence surrounding the anti-inflammatory properties of sulfated glucose derivatives. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes the complex signaling pathways involved in the anti-inflammatory action of these promising compounds.

The inflammatory response, a critical component of the innate immune system, can become dysregulated and contribute to a wide range of chronic diseases. Sulfated glucose derivatives, both naturally occurring polysaccharides and synthetic oligosaccharides, have demonstrated a remarkable ability to modulate key inflammatory pathways, offering a potential new class of therapeutic agents.[1][2] These molecules, characterized by the presence of sulfate groups on a glucose-based backbone, can interfere with inflammatory cascades at multiple levels, from receptor binding to intracellular signaling.[1][3][4]

Mechanism of Action: Targeting Key Inflammatory Hubs

The anti-inflammatory effects of sulfated glucose derivatives are multifaceted. A primary mechanism involves the modulation of Toll-like receptor 4 (TLR4) signaling.[3][5] TLR4, a key receptor in the innate immune system, recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory response. Certain sulfated glucose derivatives can act as modulators of TLR4 activity, thereby dampening the downstream inflammatory cascade.[3][5]

Upon activation by stimuli like LPS, TLRs initiate intracellular signaling cascades that converge on the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[6][7] NF-κB is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][8][9] Several studies have shown that sulfated glucose derivatives can effectively inhibit the activation of the NF-κB pathway, leading to a significant reduction in the production of these pro-inflammatory mediators.[6][9][10]

The MAPK pathways, including ERK1/2, JNK, and p38, represent another critical set of signaling cascades that are activated during inflammation and contribute to the production of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[7] Evidence suggests that the anti-inflammatory action of sulfated glucose derivatives also involves the downregulation of these MAPK pathways.

Quantitative In-Vitro and In-Vivo Efficacy

A growing body of research has provided quantitative evidence for the anti-inflammatory effects of various sulfated glucose derivatives. These studies, primarily conducted using in-vitro cell models (e.g., RAW 264.7 macrophages) and in-vivo models (e.g., zebrafish), have demonstrated a dose-dependent reduction in key inflammatory markers.

In-Vitro Anti-Inflammatory Activity of Sulfated Polysaccharides

| Compound/Extract | Cell Line | Treatment | Effect on Inflammatory Markers | Reference |

| Sulfated Polysaccharides from Sargassum fulvellum (SFPS) | RAW 264.7 | 25, 50, 100 µg/mL | Improved cell viability from 80.02% to 86.80%, 90.09%, and 94.62% respectively. Reduced NO and PGE2 production. | [11][12] |

| Sulfated Polysaccharides from Codium fragile (CFCE-PS) | RAW 264.7 | 25, 50, 100 µg/mL | Significantly increased viability of LPS-induced cells. Reduced levels of PGE2, NO, IL-1β, TNF-α, and IL-6. | [13][14] |

| Non-toxic sulfur (NTS) and methylsulfonylmethane (MSM) | THP-1 | 2, 4 µg/mL NTS; 100, 200 mM MSM | Inhibited high glucose-induced expression of TLR2 and TLR4. Decreased levels of IL-1β, IL-6, and TNF-α. | [6][8][9][10] |

| Polysaccharide from Lobonema smithii Jellyfish (JF3) | RAW 264.7 | Not specified | Downregulated iNOS mRNA expression. Reduced expression of COX-2, IL-1β, IL-6, and TNF-α. Increased levels of the anti-inflammatory cytokine IL-10. | [15] |

In-Vivo Anti-Inflammatory Activity of Sulfated Polysaccharides

| Compound/Extract | Animal Model | Treatment | Effect on Inflammatory Markers | Reference |

| Sulfated Polysaccharides from Codium fragile (CFCE-PS) | Zebrafish | 50, 100 µg/mL | Increased survival rate of LPS-stimulated zebrafish from 56.67% to 63.33% and 73.33% respectively. Reduced levels of ROS, cell death, and NO. | [13] |

| Sulfated Polysaccharides from Sargassum fulvellum (SFPS) | Zebrafish | Not specified | Suppressed LPS-induced inflammatory response. | [11][12] |

| Polysaccharide from Codium tomentosum (PCT) | Rat | 20 mg/kg | Significantly reduced carrageenan-induced paw edema. | [16] |

Experimental Protocols: A Methodological Overview

The investigation of the anti-inflammatory properties of sulfated glucose derivatives employs a range of standardized in-vitro and in-vivo experimental protocols.

In-Vitro Anti-Inflammatory Assays

-

Cell Culture and Treatment: Murine macrophage cell lines, such as RAW 264.7, or human monocytic cell lines, like THP-1, are commonly used.[13][15] Cells are cultured under standard conditions and then pre-treated with varying concentrations of the sulfated glucose derivative for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for 24 hours.[12][13]

-

Cell Viability Assay: The cytotoxicity of the compounds is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-inflammatory effects are not due to cell death.[12]

-

Nitric Oxide (NO) Production Assay: The accumulation of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[12] A reduction in nitrite levels indicates an inhibitory effect on NO production.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell culture medium are quantified using specific ELISA kits.[8][13]

-

Western Blot Analysis: The expression levels of key inflammatory proteins, such as iNOS, COX-2, and phosphorylated components of the NF-κB and MAPK signaling pathways, are determined by Western blotting to elucidate the mechanism of action.[6]

-

Real-Time Polymerase Chain Reaction (RT-PCR): The mRNA expression levels of pro-inflammatory genes are quantified using RT-PCR to assess the transcriptional regulation by the sulfated glucose derivatives.[8]

In-Vivo Anti-Inflammatory Assays

-

LPS-Stimulated Zebrafish Model: Zebrafish embryos are a widely used in-vivo model for studying inflammation due to their genetic tractability and optical transparency.[11][13] Embryos are treated with the test compound and subsequently exposed to LPS to induce an inflammatory response. Endpoints include survival rate, and the in-vivo imaging of reactive oxygen species (ROS) production, cell death, and nitric oxide levels using fluorescent probes.[13]

-

Carrageenan-Induced Paw Edema in Rodents: This is a classic model of acute inflammation. The test compound is administered to rodents (rats or mice) prior to the injection of carrageenan into the paw.[16] The anti-inflammatory effect is quantified by measuring the reduction in paw volume over several hours.[16]

Visualizing the Molecular Mechanisms

To better understand the intricate signaling networks modulated by sulfated glucose derivatives, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Caption: LPS-induced pro-inflammatory signaling and points of intervention by sulfated glucose derivatives.

Caption: A generalized workflow for in-vitro assessment of anti-inflammatory properties.

Future Directions and Conclusion

The research highlighted in this guide underscores the significant potential of sulfated glucose derivatives as a novel class of anti-inflammatory agents. The ability of these compounds to target fundamental inflammatory pathways, such as TLR4 and NF-κB signaling, makes them attractive candidates for further development. While much of the current research has focused on complex polysaccharides from natural sources, the synthesis and evaluation of smaller, well-defined sulfated oligosaccharides are emerging as a promising avenue for creating more targeted and potent therapeutics.[3][5]

Future research should focus on elucidating detailed structure-activity relationships to understand how factors like the degree and position of sulfation, as well as the underlying glucose backbone structure, influence anti-inflammatory potency.[2] Furthermore, more extensive pre-clinical and clinical studies are warranted to establish the safety and efficacy of these compounds in relevant disease models. The continued exploration of sulfated glucose derivatives holds the promise of delivering innovative treatments for a wide range of inflammatory disorders.

References

- 1. Sulfated glycans in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. people.bu.edu [people.bu.edu]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Heparan Sulfate in Inflammation, and the Development of Biomimetics as Anti-Inflammatory Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new sulfated disaccharides for the modulation of TLR4-dependent inflammation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5280functionalmed.com [5280functionalmed.com]

- 8. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes [mdpi.com]

- 9. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro and In Vivo Anti-Inflammatory Effects of Sulfated Polysaccharides Isolated from the Edible Brown Seaweed, Sargassum fulvellum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory Effect of Sulfated Polysaccharides Isolated from Codium fragile In Vitro in RAW 264.7 Macrophages and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Anti-Vasculogenic, Antioxidant, and Anti-Inflammatory Activities of Sulfated Polysaccharide Derived from Codium tomentosum: Pharmacokinetic Assay - PMC [pmc.ncbi.nlm.nih.gov]

Glucose Pentasulfate Potassium: A Versatile Building Block for the Synthesis of Novel Glycoconjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the expanding field of glycobiology, the strategic use of specialized carbohydrate building blocks is paramount for the development of innovative therapeutics and research tools. Glucose pentasulfate potassium (GPSK) has emerged as a molecule of significant interest due to its high degree of sulfation, which can mimic the polyanionic nature of endogenous glycosaminoglycans (GAGs). This unique characteristic makes it an attractive candidate for constructing glycoconjugates designed to modulate biological processes such as cell signaling, inflammation, and coagulation. This technical guide provides a comprehensive overview of the properties, synthesis, and application of this compound as a foundational element in the creation of advanced glycoconjugates.

Physicochemical Properties of this compound

This compound is a synthetic, highly sulfated monosaccharide. Its extensive sulfation confers distinct physicochemical properties that are crucial for its application in glycoconjugate synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₇K₅O₂₁S₅ | [1][2] |

| Molecular Weight | 770.92 g/mol | [2] |

| CAS Number | 359435-44-2 | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Highly soluble in water | [1] |

| Storage Conditions | Store at < -15°C, keep dry, under inert gas (e.g., Nitrogen) | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the controlled sulfation of glucose, followed by neutralization to form the potassium salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

D-Glucose

-

Sulfur trioxide-pyridine complex (or a similar sulfating agent)

-

Anhydrous pyridine (or other suitable solvent)

-

Potassium hydroxide (KOH) solution

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolution: D-glucose is dissolved in anhydrous pyridine under an inert atmosphere.

-

Sulfation: The sulfur trioxide-pyridine complex is added portion-wise to the glucose solution at a controlled temperature (typically 0-5°C) to prevent degradation. The reaction is stirred for several hours to ensure complete sulfation.

-

Neutralization: The reaction mixture is cooled, and a solution of potassium hydroxide in methanol is added slowly to neutralize the excess acid and form the potassium salt of the sulfated glucose.

-

Precipitation and Washing: The precipitated this compound is collected by filtration or centrifugation. The solid is then washed sequentially with methanol and diethyl ether to remove impurities.

-

Drying: The final product is dried under vacuum to yield a stable powder.

Characterization: The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the glucose backbone and the presence of sulfate groups.[1][3]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound.[4][5]

-

Elemental Analysis: To confirm the elemental composition, particularly the sulfur and potassium content.

This compound as a Building Block for Glycoconjugates

The primary utility of this compound in a research and drug development context is its role as a building block for creating more complex glycoconjugates. By covalently attaching GPSK to proteins, peptides, or lipids, researchers can craft molecules with tailored biological activities.

Experimental Protocol: Conjugation of this compound to a Carrier Protein (e.g., Bovine Serum Albumin) via Reductive Amination

This protocol is an adaptation of established methods for the reductive amination of carbohydrates to proteins.[6][7][8][9]

Materials:

-

This compound (GPSK)

-

Bovine Serum Albumin (BSA)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Borate buffer (0.2 M, pH 8.5)

-

Phosphate-buffered saline (PBS)

-

Dialysis tubing (10 kDa MWCO)

-

Lyophilizer

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube, dissolve BSA in borate buffer to a final concentration of 10 mg/mL. Add a 50-fold molar excess of GPSK to the BSA solution.

-

Initiation of Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 50 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 48-72 hours with gentle agitation.

-

Purification:

-

Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

-

Dialyze against PBS at 4°C for 48 hours, with at least three changes of buffer, to remove unreacted GPSK and other small molecules.

-

-

Lyophilization: Freeze-dry the purified glycoconjugate solution to obtain a stable powder.

Characterization of the Glycoconjugate:

-

SDS-PAGE: To visualize the increase in molecular weight of BSA after conjugation with GPSK.

-

Mass Spectrometry (MALDI-TOF): To determine the average number of GPSK molecules conjugated to each BSA molecule (conjugation ratio).[10]

-

Phenol-Sulfuric Acid Assay: To quantify the total carbohydrate content of the conjugate.[11]

-

BCA or Bradford Assay: To determine the protein concentration.

Quantitative Data on Glycoconjugation

The efficiency of the conjugation reaction is a critical parameter. The following table presents representative data for the conjugation of monosaccharides to BSA, which can be used as a benchmark for experiments with GPSK.

| Parameter | Glucose-BSA Conjugate | Galactose-BSA Conjugate | Lactose-BSA Conjugate | Expected GPSK-BSA Conjugate |

| Reaction Time (h) | 120 | 120 | 120 | 48-72 |

| Sugar:Protein Molar Ratio | 30:1 | 30:1 | 30:1 | 50:1 |

| Conjugation Ratio (Sugar/Protein) | ~3 | ~10 | ~1 | To be determined experimentally |

| Reference | [10] | [10] | [10] | N/A |

Signaling Pathways Modulated by Sulfated Glycoconjugates

Highly sulfated glycoconjugates, such as those synthesized using GPSK, can influence a variety of cellular signaling pathways by interacting with growth factors, cytokines, and their receptors. The sulfate groups are key to these interactions.

Experimental and Drug Development Workflow

The integration of GPSK into a drug development pipeline follows a structured workflow, from initial synthesis to preclinical evaluation.

Conclusion

This compound represents a powerful and versatile tool for the construction of novel glycoconjugates. Its high degree of sulfation allows for the creation of molecules that can effectively mimic endogenous glycosaminoglycans and modulate a range of biological processes. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this unique building block in their scientific endeavors. Further research into the specific biological activities of GPSK-containing glycoconjugates is warranted and holds the promise of yielding new therapeutic agents for a variety of diseases.

References

- 1. NMR structural biology of sulfated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of bovine serum albumin glycated with glucose, galactose and lactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of Glucose Pentasulfate Potassium in Blood Coagulation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current understanding of the anticoagulant mechanisms of sulfated polysaccharides as a framework for the potential action of glucose pentasulfate potassium. Direct experimental data on this compound is limited in the public domain. The quantitative data and specific protocols provided are representative of methodologies used for similar compounds and should be adapted and validated for this compound.

Introduction

This compound is a highly sulfated monosaccharide that, based on the well-established structure-activity relationships of sulfated polysaccharides, is anticipated to possess anticoagulant properties.[1][2] The anticoagulant effect of such molecules is primarily attributed to their ability to interact with and potentiate the activity of endogenous coagulation inhibitors, namely antithrombin III (AT-III) and heparin cofactor II (HCII).[2] This potentiation leads to the rapid inactivation of key coagulation proteases, thereby inhibiting the propagation of the coagulation cascade. The degree and position of sulfation, as well as the overall charge density, are critical determinants of the anticoagulant efficacy.[3] This guide provides a detailed technical overview of the putative mechanism of action of this compound, including relevant experimental protocols and data presentation formats.

Putative Mechanism of Action

The anticoagulant activity of sulfated polysaccharides like this compound is believed to be multifactorial, primarily revolving around the potentiation of serine protease inhibitors (serpins).

Potentiation of Antithrombin III (AT-III)

AT-III is a key endogenous inhibitor of several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[4] Sulfated polysaccharides can bind to AT-III, inducing a conformational change that significantly accelerates the rate of protease inhibition.[4] The binding is primarily electrostatic, involving interactions between the negatively charged sulfate groups of the polysaccharide and positively charged residues on AT-III.

Potentiation of Heparin Cofactor II (HCII)

HCII is another circulating inhibitor that specifically targets thrombin.[5] Certain sulfated polysaccharides can enhance the rate of thrombin inhibition by HCII, often through a template mechanism where the polysaccharide bridges the inhibitor and the protease.[5]

The proposed signaling pathway for the anticoagulant action is depicted below:

Quantitative Data Summary

Table 1: Effect on Clotting Times

| Compound | Concentration (µg/mL) | aPTT (seconds) | TT (seconds) | PT (seconds) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Sulfated Glucoside Polymer[4] | 100 | > 200 | > 180 | ~15 |

| Heparin (Control)[4] | 10 | > 200 | > 180 | ~14 |

| Blank (Plasma) | 0 | 30 - 40 | 15 - 20 | 12 - 14 |

Table 2: Inhibition of Coagulation Factors (IC50 Values)

| Compound | Target Factor | IC50 (µM) | Assay Type |

| This compound | Factor Xa | Data not available | Chromogenic |

| This compound | Thrombin (Factor IIa) | Data not available | Chromogenic |

| Sulfated poly-amido-saccharide[1] | Factor Xa | 64.7 | Chromogenic |

| Heparin[1] | Factor Xa | 0.02 | Chromogenic |

| Heparin[1] | Thrombin | 0.04 | Chromogenic |

Detailed Experimental Protocols

The following are detailed protocols for key in vitro coagulation assays used to characterize the anticoagulant activity of sulfated polysaccharides.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the integrity of the intrinsic and common coagulation pathways.

Workflow Diagram:

-

Plasma Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to citrate ratio). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Sample Incubation: In a coagulometer cuvette, mix 90 µL of PPP with 10 µL of this compound solution (at various concentrations) or buffer (for control). Incubate at 37°C for 1 minute.

-

Activation: Add 100 µL of pre-warmed aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) to the cuvette. Incubate the mixture at 37°C for 3-5 minutes.

-

Clot Initiation and Measurement: Add 100 µL of pre-warmed 0.025 M calcium chloride solution to the cuvette to initiate clotting. Simultaneously, start a timer and record the time taken for a fibrin clot to form.

Thrombin Time (TT) Assay

This assay evaluates the final step of coagulation: the conversion of fibrinogen to fibrin by thrombin.

-

Plasma Preparation: Prepare PPP as described in the aPTT protocol.

-

Sample Incubation: In a coagulometer cuvette, mix 100 µL of PPP with 10 µL of this compound solution (at various concentrations) or buffer. Incubate at 37°C for 1 minute.

-

Clot Initiation and Measurement: Add 100 µL of a standardized thrombin solution (e.g., 3 NIH units/mL) to the cuvette. Simultaneously, start a timer and record the time to clot formation.

Anti-Factor Xa Chromogenic Assay

This assay specifically quantifies the inhibition of Factor Xa.

Workflow Diagram:

-

Sample Preparation: In a 96-well microplate, mix plasma, a source of excess AT-III, and varying concentrations of this compound.

-

Factor Xa Addition: Add a known, fixed amount of purified Factor Xa to each well. Incubate for a defined period (e.g., 2 minutes) at 37°C to allow for the formation of the AT-III/glucose pentasulfate potassium/Factor Xa complex.

-

Substrate Addition: Add a chromogenic substrate specific for Factor Xa (e.g., S-2222).

-

Measurement: Measure the rate of color development at 405 nm using a microplate reader. The color intensity is inversely proportional to the anti-Xa activity of the sample.

-

Quantification: Calculate the percent inhibition or IC50 value by comparing the results to a standard curve.

Conclusion

While direct experimental evidence for this compound is needed, the existing literature on sulfated polysaccharides provides a strong foundation for predicting its mechanism of action as an anticoagulant. It is hypothesized to function primarily by potentiating the inhibitory activities of AT-III and HCII against key coagulation proteases. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the systematic evaluation of this compound and other novel anticoagulant candidates. Further research, including kinetic studies and in vivo thrombosis models, is essential to fully elucidate its therapeutic potential.

References

- 1. scilit.com [scilit.com]

- 2. Sulfated Polysaccharides with Anticoagulant Potential: A Review Focusing on Structure-Activity Relationship and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfated polysaccharides and their anticoagulant activity: A review - ProQuest [proquest.com]

- 4. Synthesis and Anticoagulant Activity of Polyureas Containing Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sucrose Octasulfate Selectively Accelerates Thrombin Inactivation by Heparin Cofactor II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. linear.es [linear.es]

- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 8. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]

- 9. coachrom.com [coachrom.com]

- 10. lancet.co.za [lancet.co.za]

- 11. emedicine.medscape.com [emedicine.medscape.com]

"solubility and stability of glucose pentasulfate potassium in aqueous solutions"

An In-depth Technical Guide on the Solubility and Stability of Glucose Pentasulfate Potassium in Aqueous Solutions

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound (GPP) in aqueous solutions. GPP, a highly sulfated carbohydrate derivative, is of significant interest to researchers and drug development professionals. This document consolidates available data on its solubility in various solvents and its stability under different pH and temperature conditions. Detailed experimental workflows and degradation pathways are presented to offer a thorough understanding of the molecule's behavior in aqueous environments, which is critical for its handling, formulation, and application in scientific research.

Introduction

This compound (CAS No: 359435-44-2) is a complex monosaccharide derivative with five sulfate groups and five potassium counterions. Its highly ionic nature governs its physicochemical properties, making it a subject of interest for various biochemical and pharmaceutical applications, including its use as a reference standard for the drug Sucralfate. A thorough understanding of its solubility and stability is paramount for developing robust formulations and ensuring its efficacy and reliability in research settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₇K₅O₂₁S₅ | |

| Molecular Weight | Approx. 770.9 g/mol | |

| Appearance | White to Off-White Solid | |

| Melting Point | >145°C (with decomposition) | |

| Hygroscopicity | Hygroscopic |

| Storage | Store at < -15°C to -20°C, keep dry, under inert gas | |

Solubility Profile

The solubility of GPP is dictated by its highly charged and polar structure. The presence of five sulfate ester groups and associated potassium cations allows for strong interactions with polar solvents.

Solubility in Various Solvents

GPP exhibits exceptional solubility in water, a characteristic attributed to the strong ion-dipole interactions between the potassium sulfate groups and water molecules, along with an extensive hydrogen bonding network. Its solubility in other solvent systems varies significantly. The potassium counterions are noted to provide enhanced solubility characteristics compared to other alkali metal counterions.

Table 2: Solubility of this compound in Various Solvents

| Solvent Type | Solvent | Solubility | Rationale | Reference |

|---|---|---|---|---|

| Polar Protic | Water | Exceptionally High / Highly Soluble | Strong ion-dipole interactions and extensive hydrogen bonding. | |

| Ethanol | Limited | Lower dielectric constant diminishes stabilization of the charged species. | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Good | Strong dipolar nature of DMSO solvates both cations and anions. |

| Non-Polar | Hexane, Benzene | Insoluble | Lack of favorable interactions between the ionic compound and non-polar solvent. | |

Experimental Protocol: Solubility Determination

While specific quantitative solubility limits for GPP are not detailed in the provided literature, a general qualitative and semi-quantitative protocol can be established based on standard laboratory methods for determining solubility class.

Protocol:

-

Preparation: Weigh approximately 25 mg of this compound into a small, clean test tube.

-

Solvent Addition: Add the selected solvent (e.g., purified water, ethanol, DMSO) in small, measured portions (e.g., 0.25 mL increments) up to a total volume of 3 mL.

-

Mixing: After each addition, cap the test tube and shake vigorously for 30-60 seconds to facilitate dissolution. Visual observation against a dark background can help determine if the solid has dissolved.

-

Observation: Record the volume of solvent required to completely dissolve the solute. The solubility can be qualitatively classified (e.g., very soluble, soluble, slightly soluble) based on the amount of solvent needed.

-

Confirmation (for acidic/basic compounds): For solubility in acidic or basic solutions, the pH can be readjusted after dissolution to see if the original water-insoluble compound precipitates, confirming that a salt was formed.

The Multifaceted Biological Activities of Synthetic Sulfated Carbohydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The structural complexity and inherent biological activities of sulfated carbohydrates have positioned them as a compelling class of molecules for therapeutic development. Synthetic modifications of carbohydrate backbones allow for the precise tuning of their properties, leading to enhanced efficacy and specificity across a range of biological targets. This technical guide explores the core biological activities of synthetic sulfated carbohydrates—namely antiviral, anticoagulant, and anti-inflammatory effects—supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.

Antiviral Activity: Blocking the Path of Infection

Synthetic sulfated carbohydrates have demonstrated broad-spectrum antiviral activity, primarily by interfering with the initial stages of viral infection. Their polyanionic nature allows them to interact with the glycoproteins on the surface of enveloped viruses, thereby preventing viral attachment to host cell receptors.[1] This mechanism effectively neutralizes the virus before it can enter the cell. The antiviral potency of these synthetic compounds is influenced by factors such as molecular weight and the degree and position of sulfation.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral efficacy of various synthetic or semi-synthetic sulfated carbohydrates against a range of viruses. The 50% inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

| Compound | Virus | Cell Line | IC50 (µg/mL) | Reference |

| Sulfated polymannuroguluronate (SPMG) | HIV-1 | MT-4 | Not specified, but activity is size-dependent | [2] |

| Butanoylated λ-carrageenan derivatives | HIV-1 | --- | 3.9 | [2] |

| 2-kDa-κ-carrageenan (CO-1) | Influenza A (H1N1) | MDCK | 32.1 | [3] |

| 3-kDa-κ-carrageenan (CO-2) | Influenza A (H1N1) | MDCK | 239 | [3] |

| 5-kDa-κ-carrageenan (CO-3) | Influenza A (H1N1) | MDCK | 519 | [3] |

| Sulfated alginic acid | HSV-1 | RC-37 | Varies with degree of sulfation | [4] |

| ι-carrageenan | SARS-CoV-2 | --- | Lower than λ- or κ-carrageenan | [3] |

Anticoagulant Activity: Modulating the Coagulation Cascade

The anticoagulant properties of synthetic sulfated carbohydrates are of significant interest for the development of alternatives to heparin. These molecules exert their effects by potentiating the activity of endogenous inhibitors of the coagulation cascade, such as antithrombin III (AT-III) and heparin cofactor II (HCII).[5][6] By binding to these inhibitors, sulfated carbohydrates induce conformational changes that accelerate the inactivation of key coagulation proteases, most notably thrombin (Factor IIa) and Factor Xa.[7][8] The structure-activity relationship is critical, with the degree of sulfation, the position of the sulfate groups, and the overall molecular structure dictating the anticoagulant potency.[6][9]

Quantitative Anticoagulant Activity Data

The table below presents quantitative data on the anticoagulant activity of various synthetic sulfated carbohydrates, primarily measured by the Activated Partial Thromboplastin Time (APTT) assay, which assesses the intrinsic and common coagulation pathways.

| Compound | Assay | Plasma Source | Activity Metric | Value | Reference | |---|---|---|---|---| | Sulfated lacquer polysaccharide | APTT | --- | Weak activity | DS 0.39-1.11 |[9] | | Fucosylated chondroitin sulfate oligosaccharides | APTT | --- | Potent activity | Heptasaccharide is minimum size | | | Mannose-based sulfated polyurea | APTT | Mouse | High activity | Not specified |[7] | | Lactose-based sulfated polyurea | APTT | Mouse | High activity | Not specified |[7] | | F2S4SCSA | APTT | --- | Strong prolongation | --- |[10] |

Anti-inflammatory Activity: Quelling the Inflammatory Response

Synthetic sulfated polysaccharides have emerged as potent anti-inflammatory agents. Their mechanism of action often involves the modulation of key signaling pathways in immune cells, such as macrophages.[11][12] Upon stimulation with inflammatory agents like lipopolysaccharide (LPS), macrophages produce pro-inflammatory mediators including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Sulfated carbohydrates can suppress the production of these mediators by inhibiting the activation of transcription factors like nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways.[12][13][14]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of synthetic and naturally derived sulfated polysaccharides, with IC50 values for the inhibition of nitric oxide production in LPS-stimulated macrophages.

| Compound | Cell Line | Inhibited Mediator | IC50 (µg/mL) | Reference |

| Fucoidan | Primary microglia | NO | ~125 (significant inhibition) | [15] |

| L. persicum extract | Mouse macrophages | NO | ~1 (nearly 100% inhibition) | [16] |

| S. mirzayanii extract | Mouse macrophages | NO | >50 (66.2% inhibition at 50 µg/mL) | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of synthetic sulfated carbohydrates. Below are outlines of key experimental protocols.

Synthesis and Purification of Sulfated Carbohydrates

The synthesis of sulfated carbohydrates can be achieved through various methods, including the use of sulfur trioxide-pyridine complex in a polar organic solvent.[17] Regioselective sulfation, which allows for the precise placement of sulfate groups on specific hydroxyl positions, can be accomplished using protecting group strategies.[18][19][20][21]

General Protocol for Sulfation:

-

Dissolve the starting carbohydrate material in a suitable aprotic solvent (e.g., N,N-dimethylformamide).

-

Add the sulfating agent (e.g., sulfur trioxide-pyridine complex) to the solution.

-

The reaction mixture is stirred at a specific temperature for a defined period.

-

The reaction is quenched, and the sulfated product is precipitated.

-

The precipitate is collected, dissolved in water, and neutralized.

-

The product is purified by dialysis to remove unreacted reagents and low molecular weight byproducts.

-

The final product is obtained by lyophilization.

Cytotoxicity Assay (MTT Assay)

Before evaluating the biological activity of a compound, it is essential to determine its cytotoxicity to ensure that the observed effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthetic sulfated carbohydrate for a specified period (e.g., 24-72 hours).[22]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).[2]

Antiviral Plaque Reduction Assay

This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Protocol:

-

Seed host cells in 6- or 12-well plates to form a confluent monolayer.

-

Pre-incubate the virus with various concentrations of the sulfated carbohydrate.

-

Infect the cell monolayers with the virus-compound mixture.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubate the plates for several days to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[23]

Anticoagulant Assays

The APTT assay evaluates the integrity of the intrinsic and common coagulation pathways.

Protocol:

-

Pre-warm citrated platelet-poor plasma and the APTT reagent to 37°C.

-

Mix the plasma with the APTT reagent (containing a contact activator and phospholipids) and incubate for a specified time.

-

Add pre-warmed calcium chloride to initiate coagulation.

-

Measure the time taken for a fibrin clot to form.

-

The test is performed with and without the addition of the synthetic sulfated carbohydrate at various concentrations to determine its effect on clotting time.

The PT assay assesses the extrinsic and common pathways of coagulation.

Protocol:

-

Pre-warm citrated platelet-poor plasma to 37°C.

-

Add a reagent containing tissue factor (thromboplastin) and calcium chloride to the plasma.

-

Measure the time it takes for a clot to form.

-

The assay is conducted with different concentrations of the synthetic sulfated carbohydrate to evaluate its inhibitory effect.

Anti-inflammatory Assays

This assay measures the inhibitory effect of a compound on the production of NO, a key inflammatory mediator.

Protocol:

-

Culture RAW 264.7 macrophages in a 96-well plate.

-

Pre-treat the cells with various concentrations of the synthetic sulfated carbohydrate.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After a 24-hour incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[24]

-

Measure the absorbance at 540-550 nm.

-

The IC50 value is the concentration of the compound that inhibits NO production by 50%.[25]

This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Protocol:

-

Culture and treat macrophages with the sulfated carbohydrate and LPS as described for the NO assay.

-

Collect the cell culture supernatant.

-

Measure the concentration of specific cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16][26]

-

The assay involves capturing the cytokine with a specific antibody, detecting it with a labeled secondary antibody, and quantifying the signal.

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of synthetic sulfated carbohydrates.

Signaling Pathways

Caption: Anti-inflammatory mechanism via inhibition of TLR4, MAPK, and NF-κB signaling pathways.

Experimental Workflows

Caption: Workflow for a typical plaque reduction assay to determine antiviral activity.

References

- 1. Antiviral activity of sulfated polysaccharides from marine algae and its application in combating COVID-19: Mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms for inhibition of the generation of thrombin activity by sulfated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfated Polysaccharides with Anticoagulant Potential: A Review Focusing on Structure-Activity Relationship and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. The structure-anticoagulant activity relationships of sulfated lacquer polysaccharide: effect of carboxyl group and position of sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic Synthesis and Anticoagulant Evaluation of Fucosylated Chondroitin Sulfate Polysaccharides with Defined Sulfation Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effects of Sulfated Polysaccharide from Sargassum Swartzii in Macrophages via Blocking TLR/NF-Κb Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. A Sulfated Polysaccharide from Saccharina japonica Suppresses LPS-Induced Inflammation Both in a Macrophage Cell Model via Blocking MAPK/NF-κB Signal Pathways In Vitro and a Zebrafish Model of Embryos and Larvae In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory effect of fucoidan on nitric oxide production in lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of nitric oxide production and proinflammatory cytokines by several medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. people.bu.edu [people.bu.edu]

- 18. researchgate.net [researchgate.net]

- 19. Preparation of regioselectively 6-O-desulfated glycans by a non-destructive chemical method using silylating reagents - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antiviral Strategies Using Natural Source-Derived Sulfated Polysaccharides in the Light of the COVID-19 Pandemic and Major Human Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effect of polysaccharide sulfate 916 on the production of nitric oxide in ECV304 cells induced by cytokines and H(2)O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Glucose Pentasulfate Potassium: A Detailed Protocol for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of glucose pentasulfate potassium, a sulfated carbohydrate of interest in various biomedical research fields. The protocol is compiled from established chemical principles and available literature, offering a detailed methodology for laboratory-scale synthesis.

Introduction

This compound (C₆H₇K₅O₂₁S₅) is a highly sulfated derivative of glucose.[1] Sulfated carbohydrates, as a class, are known to play significant roles in various biological processes, including cell signaling, inflammation, and coagulation.[2] This protocol details the chemical synthesis of this compound via the sulfation of glucose using a sulfur trioxide-pyridine complex, followed by neutralization with a potassium salt.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₇K₅O₂₁S₅ | [1] |

| Molecular Weight | 770.92 g/mol | [1] |

| Appearance | White to beige powder | [3] |

| Melting Point | >145°C (with decomposition) | |

| Storage Conditions | <-15°C, keep dry, under inert gas (e.g., Nitrogen) | [1] |

Experimental Protocol

This protocol is divided into three main stages: sulfation of glucose, neutralization and salt formation, and purification of the final product.

Materials and Reagents

-

D-Glucose

-

Anhydrous Pyridine

-

Sulfur Trioxide Pyridine Complex (SO₃·py)

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

Ethanol

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle with temperature controller

-

Büchner funnel and filter paper

-

Lyophilizer (freeze-dryer)

-

Standard laboratory glassware

Synthesis Procedure

Step 1: Sulfation of Glucose

-

In a clean, dry round-bottom flask, dissolve D-glucose in anhydrous pyridine. A suggested molar ratio is approximately 1:5 (glucose to pyridine).

-

Cool the solution in an ice bath to 0°C with continuous stirring.

-

Slowly add the sulfur trioxide pyridine complex (SO₃·py) to the cooled glucose solution. A molar ratio of approximately 1:5 (glucose to SO₃·py) is recommended to ensure complete sulfation of all five hydroxyl groups of glucose.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50°C and 95°C. The reaction time can range from 1 to 24 hours, depending on the temperature. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC).

Step 2: Neutralization and Potassium Salt Formation

-

Once the sulfation reaction is complete, cool the mixture back to room temperature.

-

Slowly add a solution of potassium hydroxide (KOH) in deionized water to neutralize the reaction mixture. The pH should be adjusted to approximately 7.0. This step should be performed carefully in an ice bath to manage the exothermic reaction.

-

The addition of KOH will precipitate the potassium salt of glucose pentasulfate.

Step 3: Purification

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a cold solvent such as ethanol to remove any unreacted starting materials and byproducts.

-

For further purification, recrystallization is recommended. Dissolve the crude product in a minimal amount of hot deionized water.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.

-

Collect the purified crystals by filtration. This recrystallization process can be repeated multiple times to achieve higher purity.

-

Dry the final product, this compound, under vacuum or by lyophilization.

Visualization of Experimental Workflow and a Representative Signaling Pathway

To aid in the understanding of the synthesis process and the potential biological context of the synthesized compound, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Representative signaling pathway for sulfated glycans interacting with Siglec receptors.

References

Application Notes and Protocols: NMR Spectroscopic Analysis of Glucose Pentasulfate Potassium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose pentasulfate potassium is a highly sulfated carbohydrate derivative. Due to its polyanionic nature, it has potential applications in various biomedical fields, including as an anticoagulant and anti-inflammatory agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such complex carbohydrates. These application notes provide a detailed protocol for the NMR spectroscopic analysis of this compound, including sample preparation, data acquisition, and processing.

Key Applications

-

Structural Verification: Confirmation of the identity and purity of synthesized this compound.

-

Determination of Sulfation Pattern: Elucidation of the positions of the five sulfate groups on the glucose ring.

-

Quantitative Analysis: Determination of the concentration of this compound in solution.

-

Interaction Studies: Investigation of the binding of this compound to proteins and other biomolecules.

Experimental Protocols

A detailed methodology for the NMR spectroscopic analysis of this compound is outlined below.

Sample Preparation

-

Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%). D₂O is the solvent of choice to avoid a large solvent signal in the ¹H NMR spectrum.

-

Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard with a resonance that does not overlap with the analyte signals. A common standard for D₂O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).

-

pH Adjustment: The chemical shifts of sugar protons can be pH-dependent. Adjust the pD of the solution to a standardized value (e.g., pD 7.0) using dilute NaOD or DCl in D₂O. The pD can be estimated from the pH meter reading using the equation: pD = pH + 0.4.

-

Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments should be performed for a comprehensive analysis.

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

-

Temperature: Maintain a constant sample temperature, typically 298 K (25 °C).

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).

-

Acquisition Parameters:

-